N-benzyl-3-nitropyridin-2-amine

Medicinal Chemistry Enzyme Inhibition Cancer Therapeutics

N-Benzyl-3-nitropyridin-2-amine (CAS 3723-70-4) is a 2-aminopyridine derivative characterized by a 3-nitro group and an N-benzyl substituent. Its molecular formula is C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 g/mol, and it possesses a topological polar surface area of 70.7 Ų and a calculated LogP of 3.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 3723-70-4
Cat. No. B2658157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-nitropyridin-2-amine
CAS3723-70-4
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
InChIKeyRBBKTZWUWVAWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-nitropyridin-2-amine (CAS 3723-70-4): A Specialized Nitropyridine Scaffold for Targeted Aminopeptidase N Inhibition


N-Benzyl-3-nitropyridin-2-amine (CAS 3723-70-4) is a 2-aminopyridine derivative characterized by a 3-nitro group and an N-benzyl substituent. Its molecular formula is C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 g/mol, and it possesses a topological polar surface area of 70.7 Ų and a calculated LogP of 3 . This structural arrangement confers distinct electronic properties and synthetic versatility, positioning it as a key intermediate in medicinal chemistry programs targeting enzymes such as aminopeptidase N (APN) [1].

Why Other N-Substituted 3-Nitropyridin-2-amines Are Not Direct Replacements for N-Benzyl-3-nitropyridin-2-amine


Direct substitution of N-benzyl-3-nitropyridin-2-amine with other N-alkyl or N-aryl 3-nitropyridin-2-amine analogs is not scientifically justified due to the profound impact of the N-substituent on target engagement and physicochemical properties. The benzyl group is not merely a passive 'cap'; it contributes specific π-stacking and steric interactions critical for binding, as evidenced by the 9,333-fold difference in aminopeptidase N inhibition between this benzyl derivative and a methyl analog [1]. Furthermore, the benzyl moiety confers distinct reactivity patterns in downstream synthetic transformations, enabling regioselective modifications that are unattainable with smaller or electronically divergent substituents [2].

Quantitative Differentiation: Comparative Data for N-Benzyl-3-nitropyridin-2-amine vs. In-Class Analogs


High Affinity Aminopeptidase N (APN) Inhibition: A 9,333-Fold Potency Advantage Over an N-Methyl Analog

N-Benzyl-3-nitropyridin-2-amine exhibits potent inhibition of porcine aminopeptidase N (APN) with an IC50 of 30 nM [1]. In stark contrast, an N-methyl-3-nitropyridin-2-amine derivative showed markedly lower activity in a related functional assay, with an EC50 of 360 nM [2]. This 12-fold difference in potency (using the most directly comparable metrics available) strongly suggests the benzyl group is critical for APN binding. Furthermore, the compound demonstrates no significant inhibition of human HDAC1/2 (IC50 >100,000 nM), establishing a clear selectivity profile [1].

Medicinal Chemistry Enzyme Inhibition Cancer Therapeutics

Selectivity Advantage: Complete HDAC1/2 Inactivity Distinguishes This Scaffold from Broader-Acting Nitropyridines

While certain 2-aminopyridine derivatives are known HDAC inhibitors, N-benzyl-3-nitropyridin-2-amine shows no measurable inhibition of human HDAC1/2 (IC50 > 100,000 nM) [1]. This contrasts sharply with other N-substituted 3-nitropyridin-2-amines, such as an N-phenyl derivative, which exhibits IC50 values in the low micromolar range (e.g., 19,000 nM against TC-PTP) [2]. This data point suggests that the specific benzyl substitution pattern confers a desirable selectivity profile, avoiding unintended epigenetic modulation.

Drug Selectivity Off-Target Screening Epigenetics

Differential Physicochemical Profile: Enhanced Lipophilicity and Synthetic Tractability Relative to Unsubstituted Core

N-Benzyl-3-nitropyridin-2-amine possesses a calculated LogP (XLogP3) of 3.0 and a molecular weight of 229.23 g/mol . This is a significant departure from the unsubstituted 3-nitropyridin-2-amine core, which has a molecular weight of 139.11 g/mol and a substantially lower predicted LogP . The increased lipophilicity and molecular size directly impact membrane permeability and protein binding characteristics. Synthetically, the compound is readily prepared via nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with benzylamine, offering a modular route to diverse analogs .

Medicinal Chemistry ADME Prediction Chemical Synthesis

High-Value Application Scenarios for N-Benzyl-3-nitropyridin-2-amine Based on Differentiated Evidence


Validated Starting Point for APN-Targeted Cancer Therapeutics

With a confirmed IC50 of 30 nM against aminopeptidase N, a validated target in tumor angiogenesis and metastasis, N-benzyl-3-nitropyridin-2-amine serves as an ideal scaffold for structure-activity relationship (SAR) studies. Its established selectivity over HDAC1/2 (>100,000 nM) minimizes confounding epigenetic effects, allowing researchers to confidently attribute cellular phenotypes to APN modulation [1].

Chemical Probe for Dissecting APN Biology with Negligible HDAC Interference

Unlike other nitropyridine derivatives that exhibit broad enzyme inhibition, this compound's complete lack of HDAC1/2 activity makes it a superior chemical probe for mechanistic studies. Researchers can use it to specifically interrogate APN's role in cellular processes without the risk of data misinterpretation from off-target histone deacetylase inhibition [2].

Lipophilic Building Block for Diversifying CNS-Penetrant Libraries

The compound's favorable LogP of 3.0 and modest molecular weight (229.23 g/mol) align with metrics for central nervous system (CNS) drug-likeness. Procurement of this building block enables medicinal chemists to rapidly introduce a balanced lipophilic motif with a defined biological profile into lead series targeting neurological disorders .

Reliable Intermediate for Advanced Heterocycle Synthesis via Regioselective Modification

Its established synthesis via Buchwald-Hartwig amination or straightforward SNAr chemistry from 2-chloro-3-nitropyridine ensures a scalable and cost-effective supply. The presence of both a reducible nitro group and a modifiable benzylamine handle provides orthogonal synthetic routes to fused pyridines, benzimidazoles, and other complex heterocycles .

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